5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Overview
Description
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O3S. It is known for its use as a bifunctional fluorescent reagent and is often employed in various chemical and biological applications . The compound is characterized by its high reactivity due to the presence of both sulfonyl chloride and benzoxadiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the following steps:
Formation of 2,1,3-benzoxadiazole: This is achieved by reacting o-phenylenediamine with nitrous acid to form the benzoxadiazole ring.
Chlorination: The benzoxadiazole ring is then chlorinated using phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the compound and facilitate reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze electrophilic substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Fluorescent Labeling: Used as a fluorescent probe in biochemical assays to label proteins and nucleic acids.
Photochemical Reactions: Employed in photochemical studies due to its ability to absorb and emit light at specific wavelengths.
Bioconjugation: Utilized in the conjugation of biomolecules for imaging and diagnostic purposes.
Material Science: Applied in the synthesis of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic groups such as amines and thiols. This reactivity is exploited in bioconjugation and labeling applications. The benzoxadiazole moiety contributes to the compound’s fluorescent properties, making it useful in imaging and diagnostic techniques .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Similar in structure but with a different substitution pattern.
2,1,3-Benzoxadiazole-4-sulfonyl chloride: Lacks the chlorine atom at the 5-position.
4-Chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride: Another positional isomer with different reactivity.
Uniqueness
5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and fluorescent properties. This makes it particularly valuable in applications requiring precise labeling and detection .
Properties
IUPAC Name |
5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBZICACMDZKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381360 | |
Record name | 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-78-8 | |
Record name | 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-78-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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